Cas no 309926-33-8 (3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one)

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one structure
309926-33-8 structure
商品名:3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
CAS番号:309926-33-8
MF:C19H15NO3
メガワット:305.327305078506
CID:6431243
PubChem ID:1523146

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
    • DTXSID001163063
    • ChemDiv1_018598
    • AKOS001034228
    • Oprea1_415396
    • AB01300246-01
    • NCGC00302124-01
    • Z27717358
    • 309926-33-8
    • 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-2H-chromen-2-one
    • EU-0071722
    • SR-01000434364-1
    • 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one
    • F1132-0735
    • HMS639N08
    • 2H-1-Benzopyran-2-one, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-
    • SR-01000434364
    • インチ: 1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2
    • InChIKey: IKGIBRHEJGSZQC-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC=CC=C2C=C1C(N1CCC2=C(C1)C=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 305.10519334g/mol
  • どういたいしつりょう: 305.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 527
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 46.6Ų

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1132-0735-10μmol
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1132-0735-10mg
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1132-0735-3mg
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1132-0735-5mg
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1132-0735-30mg
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1132-0735-2μmol
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1132-0735-50mg
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F1132-0735-25mg
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1132-0735-20μmol
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1132-0735-2mg
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
309926-33-8 90%+
2mg
$59.0 2023-07-28

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one 関連文献

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-oneに関する追加情報

Comprehensive Overview of 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one (CAS No. 309926-33-8)

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one (CAS No. 309926-33-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound belongs to the class of coumarin derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The integration of the tetrahydroisoquinoline moiety further enhances its bioactivity, making it a promising candidate for drug development.

The molecular structure of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one combines a coumarin core with a tetrahydroisoquinoline scaffold, a combination that is relatively rare in natural products but highly valuable in medicinal chemistry. Researchers have explored its potential as a kinase inhibitor, particularly in targeting enzymes involved in cancer progression and neurodegenerative diseases. Recent studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs), which are critical in signal transduction pathways.

In the context of current trends, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments with fewer side effects. 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one aligns with this trend, as its modular structure allows for facile derivatization to optimize pharmacokinetic properties. Additionally, the rise of computational drug design has enabled researchers to predict its binding affinities and optimize its molecular interactions, further accelerating its development.

From a synthetic perspective, the preparation of 309926-33-8 typically involves multi-step organic reactions, including amide bond formation and cyclization strategies. The compound's purity and yield are critical factors, especially for pharmaceutical applications, where impurities can significantly impact efficacy and safety. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and validate its structure.

The compound's potential extends beyond therapeutics. In material science, coumarin derivatives are known for their fluorescent properties, which are exploited in bioimaging and sensor development. The incorporation of the tetrahydroisoquinoline group could further modulate its photophysical characteristics, opening new avenues for applications in optoelectronics and diagnostics.

Despite its promise, challenges remain in the development of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one. Issues such as solubility, metabolic stability, and bioavailability must be addressed to translate its potential into clinical success. Researchers are actively exploring prodrug strategies and nanocarrier systems to overcome these hurdles, reflecting the compound's relevance in modern drug delivery innovations.

In summary, 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one (CAS No. 309926-33-8) represents a fascinating intersection of chemistry and biology. Its dual functionality as a coumarin and tetrahydroisoquinoline derivative positions it as a versatile scaffold for both therapeutic and technological advancements. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing scientific frontiers.

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